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An In-depth Technical Guide to the Characterization of (4-Aminophenyl)
(morpholino)methanone (CAS 51207-86-4)

Foreword: A Practical Framework for Compound
Validation
In the landscape of pharmaceutical research and development, the rigorous characterization of

synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible

science and regulatory compliance. The compound (4-aminophenyl)(morpholino)methanone
serves as a critical building block, notably as a key intermediate in the synthesis of

Rivaroxaban, an anticoagulant medication.[1][2] Its purity and structural integrity are

paramount, as any deviation can propagate through the synthetic pathway, impacting the final

active pharmaceutical ingredient's (API) safety and efficacy.

This guide eschews a simple recitation of data. Instead, it offers a holistic, field-proven

methodology for the comprehensive characterization of (4-aminophenyl)
(morpholino)methanone. We will delve into the causality behind our analytical choices,

presenting a self-validating system of protocols designed for the discerning scientist. From

synthesis to final purity assessment, each step is detailed with the precision and practical

insight required in a modern drug development setting.

Compound Identity and Physicochemical Profile
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(4-Aminophenyl)(morpholino)methanone, also known as 4-(morpholin-4-ylcarbonyl)aniline,

is an aromatic amine derivative.[3] Its core structure consists of a p-aminobenzoyl group

attached to a morpholine ring via an amide linkage.

Caption: 2D Structure of (4-Aminophenyl)(morpholino)methanone.

A foundational understanding begins with its fundamental physicochemical properties, which

influence everything from handling and storage to its behavior in analytical systems.

Property Value Source

CAS Number 51207-86-4 [4]

Molecular Formula C₁₁H₁₄N₂O₂ [4]

Molecular Weight 206.24 g/mol [4]

Melting Point ~129.31 °C [3]

Boiling Point ~343.4 - 365.01 °C (Predicted) [3]

Density ~1.18 g/cm³ (Predicted) [3]

Water Solubility 9328.53 mg/L (Predicted) [3]

Appearance White to light brown solid [2]

SMILES
C1COCCN1C(=O)C2=CC=C(

C=C2)N
[4]

InChIKey
WEHVQIQNGXWTME-

UHFFFAOYSA-N
[3]

Synthesis and Purification: Establishing a Quality
Baseline
The most direct and common laboratory-scale synthesis involves the reduction of its nitro-

precursor, morpholino(4-nitrophenyl)methanone.[5][6] This approach is favored for its high yield

and relatively clean conversion. The choice of reducing agent is critical; while various systems

exist, catalytic hydrogenation or the use of metal/acid combinations are common. A sustainable
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method utilizing iron nanoparticles and sodium borohydride in an aqueous medium has proven

highly effective, achieving near-quantitative yields.[5][6]
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Purification
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(Final Product)
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Caption: Workflow for the synthesis of the target compound.

Protocol 2.1: Synthesis via Nitro Group Reduction
Rationale: This protocol is based on a green chemistry approach that minimizes organic

solvent use in the primary reaction step and operates at room temperature.[6]

Step 1: Catalyst Suspension Preparation: In a round-bottom flask, suspend iron

nanoparticles (e.g., 6 mg) in an aqueous solution of 2 wt% TPGS-750-M (1.0 mL).

Step 2: Activation: Add sodium borohydride (NaBH₄, ~1.5 mmol) to the suspension. The

mixture will turn black, indicating catalyst activation, accompanied by hydrogen gas

evolution. Stir for several seconds.

Step 3: Substrate Addition: To the activated catalyst suspension, add morpholino(4-

nitrophenyl)methanone (~0.5 mmol).

Step 4: Reaction: Seal the flask and stir the mixture vigorously at room temperature. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully

consumed (typically 30 minutes).[5]
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Step 5: Work-up: Upon completion, add a minimal amount of ethyl acetate (EtOAc) and stir

gently. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

Step 6: Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 7: Purification: Purify the crude solid by recrystallization from a suitable solvent system

(e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product with high purity.

Comprehensive Analytical Characterization
A multi-technique approach is non-negotiable for unambiguous structure confirmation and

purity assessment. Each technique provides a unique and complementary piece of the puzzle.

Structural Elucidation Purity & Impurity Profiling

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(MS) IR Spectroscopy HPLC-UV

Purified Product

Click to download full resolution via product page

Caption: A multi-faceted workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR

confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information

about the carbon skeleton.

Protocol 3.1.1: NMR Sample Preparation and Analysis

Step 1: Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in

~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
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Step 2: Instrument Setup: Acquire the spectra on a 400 MHz or higher spectrometer.

Step 3: ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The

chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Step 4: ¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-

decoupled pulse sequence.

Expected NMR Data Interpretation: The expected chemical shifts are inferred from closely

related structures and general principles.[7][8]

Table 3.1.2: Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 6.9-7.1 Doublet 2H
Ar-H (ortho to -

C=O)

Aromatic protons

deshielded by

the carbonyl

group.

~ 6.5-6.7 Doublet 2H
Ar-H (ortho to -

NH₂)

Aromatic protons

shielded by the

electron-donating

amino group.

~ 5.1 Broad Singlet 2H -NH₂

Exchangeable

protons of the

primary amine.

~ 3.5-3.9 Multiplet 8H Morpholine -CH₂

Protons on the

morpholine ring,

often appearing

as two broad or

complex signals.

Table 3.1.3: Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 166 C=O Carbonyl carbon of the amide.

~ 147 Ar-C (C-NH₂)

Aromatic carbon attached to

the electron-donating amino

group.

~ 130 Ar-C (C-C=O)
Quaternary aromatic carbon

attached to the carbonyl.

~ 126 Ar-CH
Aromatic methine carbons

ortho to the carbonyl.

~ 114 Ar-CH
Aromatic methine carbons

ortho to the amino group.

~ 67 O-CH₂ (Morpholine)
Morpholine carbons adjacent

to oxygen.

~ 42-48 N-CH₂ (Morpholine)

Morpholine carbons adjacent

to the amide nitrogen,

potentially split into two

signals.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule.

Protocol 3.2.1: IR Spectrum Acquisition (KBr Pellet Method)

Step 1: Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-

grade potassium bromide (KBr).

Step 2: Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous

powder is obtained.

Step 3: Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a

thin, transparent pellet.
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Step 4: Analysis: Place the pellet in the spectrometer's sample holder and acquire the

spectrum, typically from 4000 to 400 cm⁻¹.

Table 3.2.2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H Stretch (asymmetric &

symmetric)
Primary Amine (-NH₂)

2950 - 2850 C-H Stretch (aliphatic) Morpholine Ring

1640 - 1610 C=O Stretch (amide) Tertiary Amide

1600 - 1450 C=C Stretch Aromatic Ring

1280 - 1240 C-N Stretch Aryl Amine & Amide

1120 - 1110 C-O-C Stretch (asymmetric) Morpholine Ether

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation

patterns, offers further structural confirmation.

Protocol 3.3.1: MS Analysis (Electrospray Ionization - ESI)

Step 1: Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Step 2: Analysis: Infuse the solution directly into the ESI source of the mass spectrometer.

Step 3: Data Acquisition: Acquire the mass spectrum in positive ion mode. The acidic nature

of the mobile phase protonates the basic amine and amide sites.

Table 3.3.2: Expected Mass Spectrometry Data
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m/z Ion

207.11 [M+H]⁺

229.09 [M+Na]⁺

206.10 [M]⁺

The observation of the protonated molecular ion [M+H]⁺ at m/z 207.11 provides strong

evidence for the compound's identity and molecular formula.[9]

Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the

purity of pharmaceutical compounds and profiling any potential impurities.[10][11] The goal is to

develop a method that separates the main compound from any starting materials, by-products,

or degradation products.

Protocol 3.4.1: Reversed-Phase HPLC Method

Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and

separating moderately polar aromatic compounds. A gradient elution is employed to ensure

that both more and less polar impurities are eluted and detected.

Step 1: Sample Preparation: Prepare a stock solution of the sample in the mobile phase

diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to ~0.1

mg/mL for analysis.

Step 2: HPLC System Configuration:

Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 1.0 mL/min

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/577815
https://pubmed.ncbi.nlm.nih.gov/26690047/
https://www.ijpsjournal.com/article/Impurity+profiling+of+pharmaceutical+Formulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detector: UV at 254 nm

Injection Volume: 10 µL

Column Temperature: 30 °C

Step 3: Gradient Elution:

0-2 min: 10% B

2-15 min: 10% to 90% B

15-18 min: 90% B

18-20 min: 90% to 10% B

20-25 min: 10% B (re-equilibration)

Step 4: Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the

purity using the area percent method. According to ICH guidelines, any impurity exceeding

0.1% should be identified and quantified.[12]

Safety, Handling, and Storage
Proper handling is crucial for researcher safety and maintaining compound integrity. The

following guidelines are derived from available Safety Data Sheets (SDS).[13][14][15]

Hazard Identification:

The compound is associated with hazard statements H302 (Harmful if swallowed), H315

(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation).[13]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[16]

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[16]
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Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid

generating dust.[15]

Handling:

Avoid contact with skin, eyes, and clothing.[14]

Wash hands thoroughly after handling.[16]

Storage:

Store in a tightly closed container in a cool, dark, and dry place.[4]

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is

recommended.[13]

Conclusion
The characterization of (4-aminophenyl)(morpholino)methanone is a systematic process

that relies on the synergistic application of spectroscopic and chromatographic techniques. By

following the detailed protocols within this guide, researchers and drug development

professionals can confidently verify the identity, structure, and purity of this vital intermediate.

This rigorous, evidence-based approach ensures the quality of the material, forming a solid

foundation for its subsequent use in complex synthetic endeavors and contributing to the

overall safety and reliability of the final pharmaceutical product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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